![molecular formula C11H10ClF3O B1320048 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane CAS No. 327617-82-3](/img/structure/B1320048.png)
4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane
Overview
Description
4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane, also known as 4-chloro-1-[4-(trifluoromethyl)phenyl]-1-butanone, is a chemical compound with the molecular formula C11H10ClF3O . It has a molecular weight of 250.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClF3O/c12-7-1-2-10(16)8-3-5-9(6-4-8)11(13,14)15/h3-6H,1-2,7H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane: is a valuable precursor in synthesizing various heterocyclic compounds, particularly oxadiazoles . These structures are significant due to their presence in many biologically active molecules. The compound can undergo cyclization reactions to form 1,2,4-oxadiazoles, which have shown potential as anti-infective agents with activities against bacteria, viruses, and other pathogens .
Development of Anti-Infective Agents
The compound’s utility extends to the development of anti-infective agents. Its incorporation into 1,2,4-oxadiazole structures contributes to the synthesis of new chemical entities that can act against resistant microorganisms. This is crucial in the fight against diseases like tuberculosis and malaria, where resistance to existing drugs is a growing concern .
Safety and Hazards
properties
IUPAC Name |
4-chloro-1-[4-(trifluoromethyl)phenyl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O/c12-7-1-2-10(16)8-3-5-9(6-4-8)11(13,14)15/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQLCFKGZQTNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594132 | |
Record name | 4-Chloro-1-[4-(trifluoromethyl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane | |
CAS RN |
327617-82-3 | |
Record name | 4-Chloro-1-[4-(trifluoromethyl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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